molecular formula C22H27N3O4 B2552455 [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate CAS No. 1031061-00-3

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate

Cat. No.: B2552455
CAS No.: 1031061-00-3
M. Wt: 397.475
InChI Key: VEHSKGMDMIBKHE-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate is a synthetic organic compound featuring a hybrid structure combining a cycloheptyl cyanamide group, an oxoethyl linker, and a propanoyl ester substituted with an (E)-cinnamoyl (3-phenylprop-2-enoyl) moiety. The (E)-configuration of the cinnamoyl group may influence stereoselective interactions with enzymes or receptors .

Properties

IUPAC Name

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c23-17-22(13-6-1-2-7-14-22)25-20(27)16-29-21(28)12-15-24-19(26)11-10-18-8-4-3-5-9-18/h3-5,8-11H,1-2,6-7,12-16H2,(H,24,26)(H,25,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHSKGMDMIBKHE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate, a complex organic molecule, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the following components:

  • Cyanocycloheptyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Amino acid moiety : Suggests possible roles in protein synthesis or modulation.
  • Cinnamamide derivative : Associated with various pharmacological activities, particularly in the central nervous system.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

  • Enzymatic inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor modulation : It could interact with receptors such as the P2X7 receptor, which plays a role in pain and inflammation pathways .

Pharmacological Effects

  • Anticonvulsant Activity :
    • Similar compounds have demonstrated significant anticonvulsant effects in preclinical models. For instance, derivatives of cinnamamide have shown efficacy in reducing seizure frequency in various animal models, including maximal electroshock and kindling models .
    • The compound's structural features suggest it could exhibit similar properties, warranting further investigation.
  • Cytotoxicity and Safety Profile :
    • Preliminary studies on related compounds indicate low cytotoxicity at therapeutic concentrations (up to 100 µM), suggesting a favorable safety profile for further development .
    • The Ames test has been utilized to assess mutagenicity, showing that certain derivatives do not pose significant genetic risks .

Case Studies and Research Findings

StudyFindings
Study on Cinnamamide DerivativesDemonstrated broad anticonvulsant activity across multiple seizure models. Notably, compounds showed significant efficacy in reducing seizure activity with ED50 values ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used .
Cytotoxicity EvaluationEvaluated using HepG2 and H9c2 cell lines revealed that compounds were non-cytotoxic at concentrations up to 100 µM, indicating potential for safe therapeutic use .
P2X7 Receptor InhibitionRelated benzamide derivatives have been shown to inhibit P2X7 receptors effectively, which could translate into analgesic effects for the cyanocycloheptyl compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis based on molecular features, physicochemical properties, and bioactivity:

Compound Key Structural Differences Molecular Weight Reported Activities Solubility/Stability
[Target Compound] Cycloheptyl cyanamide, (E)-cinnamoyl group ~423.5 g/mol (calc.) Hypothesized enzyme inhibition Likely low aqueous solubility
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate Thiophene ring replaces cycloheptyl; methoxyphenyl vs. cinnamoyl 344.4 g/mol Unspecified (structural analog) 22.9 µg/mL (pH 7.4)
[(4-Cyanophenyl)carbamoyl]methyl (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate Indole substituent, fluorobenzoyl group vs. cinnamoyl; aromatic cyanophenyl vs. cycloheptyl ~526.5 g/mol (calc.) Potential CNS activity (indole moiety) Unreported
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Oxocyclohexenyl vs. cyanocycloheptyl; butyl ester vs. oxoethyl linker 366.5 g/mol Antifungal activity Soluble in methanol
(2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate Hydroxy-phenyl vs. cinnamoyl; simpler ester backbone ~327.3 g/mol (calc.) Pharmacopeial interest (stereochemical purity) Unreported

Key Observations:

Cycloheptyl vs. Smaller Rings : The target compound’s cycloheptyl cyanamide group distinguishes it from analogs with smaller rings (e.g., cyclohexenyl or thiophene ). This larger ring may enhance lipophilicity and metabolic stability but reduce aqueous solubility.

(E)-Cinnamoyl Group : The (E)-configuration of the cinnamoyl moiety likely improves binding affinity compared to (Z)-isomers, as seen in studies on similar α,β-unsaturated carbonyl systems .

Research Findings and Limitations

  • Synthetic Challenges : The cycloheptyl cyanamide group may introduce steric hindrance during synthesis, requiring optimized coupling conditions (e.g., HATU/DIPEA) compared to simpler analogs .
  • Spectroscopic Data : NMR and HRMS profiles for the target compound would align with analogs (e.g., δ 1.5–2.5 ppm for cycloheptyl protons; ESI-HRMS [M+H]+ ~424.2 m/z) .
  • Biological Data Gap: No direct studies on the target compound’s activity are available in the provided evidence. Its efficacy must be inferred from structural analogs, such as the antifungal indole derivative or cinnamoyl-based inhibitors.

Q & A

Q. What synthetic methodologies are recommended for the preparation of [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Acylation : React 1-cyanocycloheptylamine with a chloroacetyl chloride derivative to form the 2-oxoethyl intermediate.

Esterification : Couple the intermediate with 3-aminopropanoic acid activated via carbodiimide (e.g., EDC/HOBt).

Conjugation : Introduce the (E)-3-phenylprop-2-enoyl group using a Michael addition or coupling under Schlenk conditions.
Purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water .

Q. How can spectroscopic techniques be employed to characterize the compound’s structure?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cycloheptyl cyanide moiety (δ ~1.5–2.5 ppm for cycloheptyl protons) and the α,β-unsaturated enamide (δ ~6.5–7.5 ppm for vinyl protons).
  • FT-IR : Identify characteristic peaks: C≡N stretch (~2240 cm1^{-1}), amide C=O (~1680 cm1^{-1}), and ester C=O (~1720 cm1^{-1}).
  • X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration of the propenoyl group (if single crystals are obtained) .

Q. What experimental protocols assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC-UV at 254 nm.
  • Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor photodegradation products.
  • Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C. Quantify hydrolyzed fragments using LC-MS .

Advanced Research Questions

Q. How to design a robust experimental framework to evaluate the compound’s bioactivity in cellular models?

  • Methodological Answer :
  • In Vitro Assays :
  • Use a randomized block design with triplicate wells for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
  • Dose-Response Analysis : Apply logarithmic concentrations (1 nM–100 μM) and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).
  • Statistical Validation : Perform ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution in rodent models.
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Compare metabolite activity via in vitro assays.
  • Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify off-target pathways in vivo that may counteract in vitro effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., kinase domains). Validate with co-crystallized ligands (PDB IDs: 1ATP, 2SRC).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes.
  • QSAR Modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Data Analysis and Interpretation

Q. How to address discrepancies in degradation kinetics observed across different pH conditions?

  • Methodological Answer :
  • Kinetic Modeling : Fit degradation data to first-order or Weibull models (e.g., C=C0ektC = C_0 \cdot e^{-kt}). Compare rate constants (k) and half-lives.
  • Activation Energy : Calculate EaE_a via the Arrhenius equation using data from thermal stability studies.
  • pH-Rate Profiling : Plot log(k) vs. pH to identify acid/base-catalyzed degradation pathways .

Environmental and Mechanistic Studies

Q. What methodologies evaluate the compound’s environmental fate and ecological risks?

  • Methodological Answer :
  • Biodegradation : Use OECD 301D tests with activated sludge to measure % mineralization over 28 days.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hour EC50_{50}) and algal growth inhibition (72-hour IC50_{50}).
  • Bioaccumulation : Calculate bioconcentration factors (BCF) in fish models (e.g., zebrafish) .

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